ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10175855
InChI: InChI=1S/C19H22N2O3/c1-5-23-19(22)16-12(4)24-18(21)15(10-20)17(16)14-8-6-13(7-9-14)11(2)3/h6-9,11,17H,5,21H2,1-4H3
SMILES: CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)C)C#N)N)C
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol

ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate

CAS No.:

Cat. No.: VC10175855

Molecular Formula: C19H22N2O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate -

Specification

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
IUPAC Name ethyl 6-amino-5-cyano-2-methyl-4-(4-propan-2-ylphenyl)-4H-pyran-3-carboxylate
Standard InChI InChI=1S/C19H22N2O3/c1-5-23-19(22)16-12(4)24-18(21)15(10-20)17(16)14-8-6-13(7-9-14)11(2)3/h6-9,11,17H,5,21H2,1-4H3
Standard InChI Key OXVBQVHAMXGHJW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)C)C#N)N)C
Canonical SMILES CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)C)C#N)N)C

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound features a 4H-pyran core substituted at positions 2, 4, 5, and 6. Key functional groups include:

  • Ethyl carboxylate at position 3, enhancing solubility in organic solvents.

  • Methyl group at position 2, contributing to steric stabilization .

  • 4-(Propan-2-yl)phenyl at position 4, introducing aromaticity and bulk .

  • Amino and cyano groups at positions 6 and 5, respectively, enabling hydrogen bonding and nucleophilic reactivity .

The IUPAC name, ethyl 6-amino-5-cyano-2-methyl-4-(4-propan-2-ylphenyl)-4H-pyran-3-carboxylate, systematically describes this arrangement . Its SMILES string (CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)C)C#N)N)C) and InChIKey (OXVBQVHAMXGHJW-UHFFFAOYSA-N) provide unambiguous representations for computational studies .

Synthesis and Optimization

Multicomponent Reaction (MCR) Approaches

Pyran derivatives are typically synthesized via one-pot MCRs. For this compound, a three-component reaction involving:

  • 4-Isopropylbenzaldehyde (aromatic aldehyde)

  • Malononitrile (active methylene component)

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

yields the target molecule under catalytic conditions. A KF-Al₂O₃ catalyst facilitates nucleophilic addition and cyclization at 80°C, achieving near-quantitative yields in solvent-free microwave-assisted reactions .

Table 1: Synthetic Conditions and Yields

ReactantsCatalystTemperature (°C)Time (h)Yield (%)Source
4-IsopropylbenzaldehydeKF-Al₂O₃80195
Butyraldehyde*Decaniobate801100

*Analogous system for comparative analysis .

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of ethyl acetoacetate. Cyclization and tautomerization yield the 4H-pyran ring, with the amino group arising from nitrile hydrolysis under basic conditions . Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions .

Structural and Crystallographic Analysis

Planarity of the Pyran Ring

X-ray diffraction studies of analogous compounds (e.g., ethyl 6-amino-5-cyano-4-propyl-4H-pyran-3-carboxylate) reveal near-planar pyran rings (RMSD = 0.059 Å) . The title compound likely adopts a similar conformation, stabilized by intramolecular hydrogen bonds between the amino group (N–H) and carbonyl oxygen (C=O) .

Intermolecular Interactions

Crystal packing is governed by:

  • N–H⋯O hydrogen bonds between amino and carboxylate groups.

  • N–H⋯N interactions involving the cyano substituent .

These interactions suggest potential for cocrystal engineering to modulate solubility and stability.

Applications and Research Frontiers

Pharmaceutical Intermediate

Pyran derivatives are precursors to bioactive molecules. The amino and cyano groups enable derivatization into:

  • Anticancer agents: Via Schiff base formation with aldehydes.

  • Antimicrobial compounds: Through sulfonation or acylation .

Materials Science

The rigid, planar structure and π-conjugated system make this compound a candidate for:

  • Organic semiconductors: When polymerized or doped .

  • Metal-organic frameworks (MOFs): As a linker for porous materials .

Challenges and Future Directions

Despite its promise, gaps persist in:

  • Toxicity profiling: No in vivo data are available; preliminary in vitro studies recommend handling precautions.

  • Scale-up protocols: Microwave synthesis, while efficient, poses engineering challenges for industrial production .

Future research should prioritize:

  • Cocrystallization studies to enhance bioavailability.

  • Computational modeling to predict reactivity and binding affinities.

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